3-(5-Methyl-2-furyl)prop-2-enal
Overview
Description
The compound of interest, 3-(5-Methyl-2-furyl)prop-2-enal, is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are significant in chemical synthesis and are found in natural products, pharmaceutical agents, and materials .
Synthesis Analysis
The synthesis of furan compounds, including those similar to 3-(5-Methyl-2-furyl)prop-2-enal, can be achieved through various methods. One approach involves the addition of organometallic reagents to 3-furfural to yield 3-furyl alcohols, which upon oxidative rearrangement, can produce 2-substituted 3-furfurals . Another method includes the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2, leading to the formation of compounds such as 1,1′-bis(5-methyl-2-furyl)ethane . Additionally, the synthesis of 3-(5-Alkyl-4-acetyl(ethoxycarbonyl))-2-propenoates from derivatives of 3-Phenoxy-2-furylmethylene has been reported, which may be relevant to the synthesis of 3-(5-Methyl-2-furyl)prop-2-enal .
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can be substituted at various positions to yield a wide range of compounds. For instance, studies have been conducted on the synthesis and steric configurations of various furan compounds, including those with nitro and bromo substituents . The molecular structure of these compounds is often confirmed using spectral methods such as IR, UV, NMR, and mass spectrometry .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. For example, 3-furyl alcohols can undergo oxidative rearrangement to form substituted furans and pyrroles . The reaction of 2-methylfuran with methyl acrylate has been shown to yield unusual products, demonstrating the reactivity of furan compounds with olefins . Furthermore, the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones from 3-(2-furyl)-1-(2-hydroxyaryl)prop-2-enones via hypervalent iodine oxidation has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of substituents on the furan ring can affect properties such as boiling point, melting point, solubility, and reactivity. For example, the introduction of a methyl group at the 5-position of the furan ring, as in 3-(5-Methyl-2-furyl)prop-2-enal, can influence the compound's steric and electronic properties, potentially affecting its reactivity and physical characteristics10. The synthesis and characterization of complexes with furan oximes, including those with a 5-methyl substituent, provide insights into the coordination chemistry and potential applications of these compounds10.
Scientific Research Applications
Specific Scientific Field
Food Science and Animal Nutrition
Summary of the Application
“3-(5-Methyl-2-furyl)prop-2-enal” is part of a group of furfuryl and furan derivatives used as flavorings for all animal species and categories .
Methods of Application or Experimental Procedures
The compound is added to animal feed at specific concentrations. For instance, 5-Methylfurfural, a related compound, is safe at the proposed use level of 0.5 mg/kg complete feed for cattle, salmonids and non-food producing animals and at the use level of 0.3 mg/kg complete feed for pigs and poultry .
Results or Outcomes
The safety and efficacy of these compounds have been evaluated, with considerations for absorption, distribution, metabolism, excretion, toxicological studies, and safety for the target species, consumer, user, and environment .
Use in Synthetic Chemistry
Specific Scientific Field
Summary of the Application
“3-(5-Methyl-2-furyl)prop-2-enal” can be synthesized from fructose via a one-pot Wittig reaction .
Methods of Application or Experimental Procedures
Fructose is refluxed in DMSO for 2 hours, followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate at room temperature for 1 hour .
Results or Outcomes
The reaction yields two products in a 4:1 ratio. The main product is Methyl (2E)-3- [5- (Hydroxymethyl)-2-furyl]acrylate .
Use in Perfumery
Specific Scientific Field
Summary of the Application
“3-(5-Methyl-2-furyl)prop-2-enal” is used in the perfume industry due to its unique aroma. It has a medium strength odor of a spicy type .
Methods of Application or Experimental Procedures
The compound is added to perfume formulations in specific concentrations to achieve the desired fragrance .
Results or Outcomes
The addition of “3-(5-Methyl-2-furyl)prop-2-enal” enhances the overall fragrance of the perfume, contributing a unique spicy aroma .
Use in Flavors and Fragrances
Specific Scientific Field
Flavor and Fragrance Chemistry
Summary of the Application
“3-(5-Methyl-2-furyl)prop-2-enal” is used in the development of flavors and fragrances .
Methods of Application or Experimental Procedures
The compound is incorporated into flavor and fragrance formulations at specific concentrations to achieve the desired sensory profile .
Results or Outcomes
The addition of “3-(5-Methyl-2-furyl)prop-2-enal” enhances the overall sensory profile of the flavor or fragrance, contributing a unique aroma .
Use in Chemical Synthesis
Specific Scientific Field
Summary of the Application
“3-(5-Methyl-2-furyl)prop-2-enal” is used in chemical synthesis as a building block for the creation of more complex molecules .
Methods of Application or Experimental Procedures
The compound can be used in various chemical reactions, such as condensation reactions, to form larger molecules .
Results or Outcomes
The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .
Potential Carcinogenic Concerns
Specific Scientific Field
Summary of the Application
Furan derivatives, such as “3-(5-Methyl-2-furyl)prop-2-enal”, have been studied for potential carcinogenic effects .
Methods of Application or Experimental Procedures
These studies typically involve exposing cells or organisms to the compound and observing any changes that may indicate carcinogenic effects .
Results or Outcomes
While furan itself is known to be carcinogenic, the carcinogenic potential of “3-(5-Methyl-2-furyl)prop-2-enal” is not fully established and requires further study .
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYLGSWUPMPWLD-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015370 | |
Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet spicy aroma | |
Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.998-1.004 | |
Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-(5-Methyl-2-furyl)prop-2-enal | |
CAS RN |
5555-90-8, 108576-22-3 | |
Record name | 2-Propenal, 3-(5-methyl-2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-METHYL-2-FURYL)PROP-2-ENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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